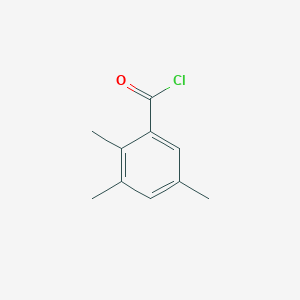
2,3,5-Trimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride, where three methyl groups are substituted at the 2, 3, and 5 positions of the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylbenzoyl chloride can be synthesized through the chlorination of 2,3,5-trimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves the catalytic chlorination of mesitylene (1,3,5-trimethylbenzene) followed by oxidation to form 2,3,5-trimethylbenzoic acid. The acid is then converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. This method is efficient and allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Trimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 2,3,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 2,3,5-trimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
2,3,5-Trimethylbenzyl Alcohol: Formed through reduction reactions.
2,3,5-Trimethylbenzoic Acid: Formed through oxidation reactions.
Applications De Recherche Scientifique
2,3,5-Trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Industry: Used in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2,3,5-trimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in its reactions are typically nucleophilic acyl substitution mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzoyl Chloride: Similar in structure but with different substitution positions.
2,3,4-Trimethylbenzoyl Chloride: Another isomer with different substitution positions.
2,4,5-Trimethylbenzoyl Chloride: Yet another isomer with different substitution positions.
Uniqueness
2,3,5-Trimethylbenzoyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized organic compounds.
Propriétés
Numéro CAS |
90918-99-3 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
2,3,5-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3 |
Clé InChI |
TWUIIEGAICXUOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


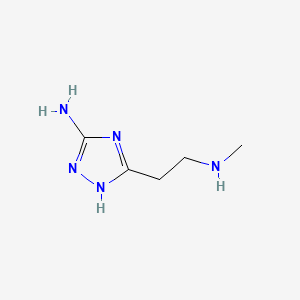
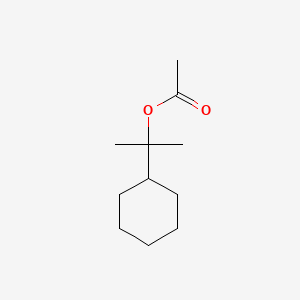
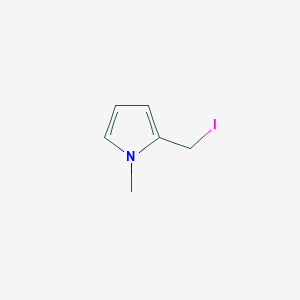
![6-Isopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13951096.png)
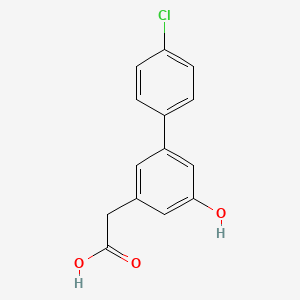

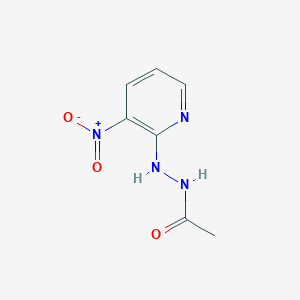
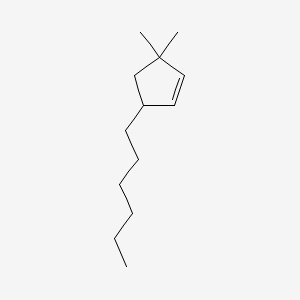
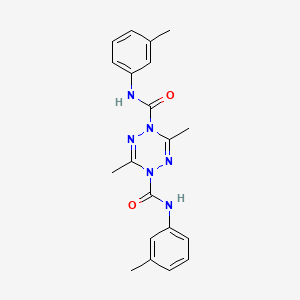
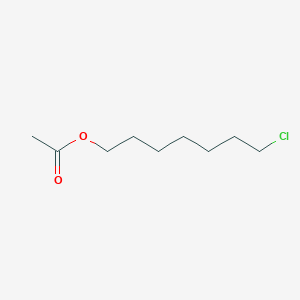

![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)
![6H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B13951152.png)
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
